BenchChemオンラインストアへようこそ!

Palmitoyl isoleucine

anti-aging clinical study wrinkle depth

Palmitoyl isoleucine (N-palmitoyl-L-isoleucine, INCI: Palmitoyl Isoleucine) is a lipo-amino acid formed by the acylation of the essential amino acid L-isoleucine with a C16 palmitoyl chain. It belongs to the N-acylamide class and is commercialized as a cosmetic active (e.g., Voluform™) for anti-aging, firming, and volumizing applications.

Molecular Formula C22H43NO3
Molecular Weight 369.6 g/mol
CAS No. 54617-29-7
Cat. No. B1678351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoyl isoleucine
CAS54617-29-7
SynonymsPalmitoyl isoleucine;  L-Isoleucine, N-(1-oxohexadecyl)-;  Voluform; 
Molecular FormulaC22H43NO3
Molecular Weight369.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(C(C)CC)C(=O)O
InChIInChI=1S/C22H43NO3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-20(24)23-21(22(25)26)19(3)5-2/h19,21H,4-18H2,1-3H3,(H,23,24)(H,25,26)/t19-,21-/m0/s1
InChIKeyNGYZAEAXQQNUBZ-FPOVZHCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Palmitoyl Isoleucine (CAS 54617-29-7) — Procurement-Focused Baseline for a Lipo-Amino Acid Active


Palmitoyl isoleucine (N-palmitoyl-L-isoleucine, INCI: Palmitoyl Isoleucine) is a lipo-amino acid formed by the acylation of the essential amino acid L-isoleucine with a C16 palmitoyl chain . It belongs to the N-acylamide class and is commercialized as a cosmetic active (e.g., Voluform™) for anti-aging, firming, and volumizing applications . The molecule is a white to off‑white powder with a molecular weight of 369.6 g mol⁻¹ and is practically insoluble in water . Its safety in cosmetics, when formulated to be non-irritating, has been affirmed by the Cosmetic Ingredient Review Expert Panel .

Why Palmitoyl Isoleucine Cannot Be Freely Substituted — Key Differentiation Drivers


Palmitoyl isoleucine is often incorrectly grouped with other N‑palmitoyl amino acids (e.g., palmitoyl glycine, palmitoyl alanine) or generic “lipopeptides.” However, the specific β‑branched isoleucine head group imparts a distinct three‑dimensional conformation that drives a unique interaction profile with dermal fibroblasts, adipocytes, and the extracellular matrix . As the quantitative evidence below demonstrates, this translates into a measurable, multi‑target benefit—simultaneous stimulation of contractile fibroblast forces, proteasome‑mediated detoxification, adipocyte preservation, and matrix protection—that is not replicated by in‑class analogs when compared under identical experimental conditions . Substituting with a structurally related lipo‑amino acid therefore risks losing these quantifiable performance attributes.

Palmitoyl Isoleucine — Head‑to‑Head and Quantitative Differentiation Evidence


Deep Wrinkle Reduction: Palmitoyl Isoleucine vs. a Lipopeptide Comparator in a 42‑Day Clinical Study

In a controlled clinical efficacy study conducted by the manufacturer, a formulation containing 1% palmitoyl isoleucine (Voluform™) was compared head‑to‑head against a lipopeptide‑based benchmark product. After 42 days of once‑daily application, the palmitoyl isoleucine‑treated group exhibited a 39% reduction in deep wrinkle depth, whereas the lipopeptide comparator showed a smaller (unspecified) improvement . The study employed instrumental profilometry on crow’s feet of female volunteers aged 45–65 years.

anti-aging clinical study wrinkle depth volufirming

Fibroblast Contractile Force Enhancement: Palmitoyl Isoleucine Achieves +94% Increase in 48 Hours

When human dermal fibroblasts were incubated with palmitoyl isoleucine at the manufacturer’s recommended concentration, the contractile force generated by the cells increased by 94% relative to untreated control cultures after 48 hours . The assay employed a collagen‑gel contraction model, which directly measures the ability of fibroblasts to reorganize and tighten the dermal matrix.

skin firming fibroblast contractility dermal matrix in vitro

Adipocyte Preservation and Cheek Plumping: 83% of Volunteers Show Plumped Cheeks at 56 Days

In the same clinical program that evaluated wrinkle depth, palmitoyl isoleucine’s effect on facial volume was assessed by both instrumental measurement and volunteer self‑assessment. After 56 days of treatment, 83% of volunteers exhibited visibly plumped cheeks, and the fat‑cell stock in the treated area was preserved (i.e., functional adipocytes were maintained rather than replaced by non‑functional MAD cells) . By comparison, a parallel cohort treated with a reference lipopeptide did not achieve the same level of adipocyte preservation (quantitative comparator data not publicly disclosed).

volumizing adipocyte clinical study cheek plumping

Collagen‑I and Serpin‑H1 Gene Upregulation — Palmitoyl Isoleucine vs. Untreated Baseline

Quantitative gene‑expression analysis using human dermal fibroblasts showed that palmitoyl isoleucine upregulates collagen‑1 mRNA by up to 8% and its essential molecular chaperone serpin‑1H by up to 26% relative to untreated control cells . These values, although modest, are statistically significant and occur in the context of a coordinated matrix‑protection response (see Evidence Item 5).

collagen synthesis gene expression skin elasticity in vitro

MMP‑2 Inhibition and TIMP‑2 Induction — Palmitoyl Isoleucine Protects the Extracellular Matrix

In the same fibroblast model, palmitoyl isoleucine inhibited the ECM‑degrading enzyme MMP‑2 by up to 77% and simultaneously induced the endogenous MMP inhibitor TIMP‑2 by 55% compared to untreated controls . This dual action on matrix turnover is a strong net matrix‑protective signal that supports skin structural integrity over time.

matrix metalloproteinase ECM protection anti-aging in vitro

Proteasome Activation: Chymotrypsin, Trypsin, and Caspase Activities Surge by 200–309%

Palmitoyl isoleucine’s ability to stimulate the proteasome—a central cellular detoxification and protein‑quality‑control machinery—was quantified using fluorogenic peptide substrates. Chymotrypsin‑like activity increased by 309%, trypsin‑like activity by 202%, and caspase‑like activity by 209% relative to untreated cells . This level of proteasome activation is substantially higher than that reported for N‑palmitoyl alanine or N‑palmitoyl glycine under comparable conditions .

cellular detoxification proteasome protein homeostasis in vitro

Palmitoyl Isoleucine — Evidence‑Backed Application Scenarios for Procurement and Formulation


Clinical Anti‑Aging Serums Requiring Quantifiable Wrinkle Depth Reduction

Formulators developing anti‑aging serums with a need for a robust, clinically demonstrated wrinkle‑depth reduction can rely on palmitoyl isoleucine at 1% (as Voluform™) to deliver a 39% decrease in deep wrinkle depth after 42 days, as shown in a direct comparison against a lipopeptide benchmark . This scenario is ideal for products positioned with strong “clinically proven” claims targeting periorbital wrinkles and nasolabial folds.

Volumizing and Facial Contouring Products Targeting Age‑Related Lipoatrophy

The compound’s demonstrated ability to preserve functional adipocytes and achieve cheek plumping in 83% of volunteers after 56 days makes it a first‑choice active for volumizing creams, bust‑firming treatments, and “lipofilling alternative” formulations. Procurement decisions for such category products should prioritize palmitoyl isoleucine over generic lipo‑peptides that lack equivalent adipocyte‑protection evidence.

Matrix‑Protective and Anti‑Pollution Skincare

The strong dual MMP‑2 inhibition (77%) and TIMP‑2 induction (55%) , combined with proteasome activation exceeding 200% across multiple catalytic centers , positions palmitoyl isoleucine as a high‑value active in anti‑pollution and urban‑defense skincare. Formulators can credibly claim protection against ECM degradation and enhanced cellular detoxification, differentiating from products that only offer passive barrier functions.

Firming and Elasticity Products with a Rapid Onset of Action

For fast‑acting firming formulations, the near‑doubling of fibroblast contractile force within 48 hours (+94%) provides a biochemical basis for perceivable tightening. This rapid mechanobiological effect supports “instant firming” or “visible lift in days” claims, giving procurement teams a specific performance parameter to evaluate against slower‑acting peptide alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Palmitoyl isoleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.